Compound Description: 2-[6-Methyl-2-(4-methyl-phenyl)-imidazo [1,2-a] pyridin-3-yl]-acetic acid is a key intermediate in the synthesis of Zolpidem, a nonbenzodiazepine hypnotic drug used to treat insomnia.
Relevance: This compound shares the core imidazo[1,2-a]pyridine scaffold with 8-methyl-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine. The presence of the 6-methyl and 2-(4-methylphenyl) substituents further enhances the structural similarity. The main difference lies in the substitution at the 3-position, with the related compound featuring an acetic acid group instead of the 4-(1-piperidinylsulfonyl)phenyl substituent present in 8-methyl-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine.
Compound Description: This compound is part of a series of imidazo[1,2-a]pyridine-isoquinoline hybrids that exhibit potent anticancer activity by inhibiting epidermal growth factor receptor (EGFR).
Relevance: (2,6-Difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone features a 2-phenylimidazo[1,2-a]pyridin-3-yl moiety directly attached to a dihydroisoquinoline unit. This shared imidazo[1,2-a]pyridine core with 8-methyl-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine highlights the structural similarity. The variations lie in the substituents at the 2 and 3 positions of the imidazo[1,2-a]pyridine core and the presence of the dihydroisoquinoline moiety in the related compound.
Compound Description: This carbon-11 labeled imidazo[1,2-a]pyridine derivative acts as a potential radiotracer for positron emission tomography (PET) imaging of PI3K/mTOR in cancer. It displays excellent kinase selectivity, good cellular growth inhibition, modest plasma clearance, and acceptable oral bioavailability.
Relevance: This compound shares the imidazo[1,2-a]pyridine core structure with 8-methyl-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine. The major difference lies in the additional 1,3,4-oxadiazole ring and the benzenesulfonamide moiety present in N-[11C]7, which are absent in 8-methyl-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine.
Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist developed for the treatment of gastroesophageal reflux disease (GERD). It exhibits a greater inhibitory activity than revaprazan, the only other available acid pump antagonist.
Relevance: Both PF-03716556 and 8-methyl-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine share the imidazo[1,2-a]pyridine core, highlighting their structural relation. Key differences exist in the substituents at positions 2, 6 and 8 of the imidazo[1,2-a]pyridine ring.
2-Methyl-6-phenyl-8-(4-substituted phenyl)-imidazo[1,2-a]pyrazin-3(7H)-ones (1a and 1b)
Compound Description: These compounds demonstrate a unique pH-dependent bimodal chemiluminescence induced by superoxide anion. Their luminescence intensity ratio changes with pH, making them potential pH indicators and superoxide probes.
Relevance: Though structurally similar to 8-methyl-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine due to the shared imidazo[1,2-a] core, these compounds belong to the imidazo[1,2-a]pyrazine class, differing in the presence of an additional nitrogen atom in the six-membered ring.
Compound Description: This compound is a novel PI3K/mTOR dual inhibitor with significant antitumor efficacy in vitro and in vivo. It displays excellent kinase selectivity, remarkable antiproliferative activity, and a favorable pharmacokinetic profile with good oral bioavailability.
Relevance: Despite sharing the imidazole ring as a common feature with 8-methyl-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine, 8o is structurally distinct. 8o incorporates a naphtho[1,2-d]imidazole core fused with a pyrrolo[2,3-b]pyridine moiety, differentiating it from the imidazo[1,2-a]pyridine structure of the main compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.